1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone
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Overview
Description
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone is a chemical compound that features a trifluoromethyl group, a pyridinyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinyl alcohol with 3-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-{[3-Chloro-5-(trifluoromethyl)phenyl]oxy}phenyl)-1-ethanone
- 1-(3-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone
- 1-(3-{[3-Chloro-5-(difluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone
Uniqueness
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone is unique due to the presence of both the trifluoromethyl and pyridinyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-8(20)9-3-2-4-11(5-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXOEGRDPONLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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